

An In-depth Technical Guide to Ethyl 2-ethyl-3-oxohexanoate

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Compound of Interest

Compound Name: Ethyl 2-ethyl-3-oxohexanoate

CAS No.: 5331-82-8

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethyl-3-oxohexanoate is a β -keto ester of interest due to its structural features and potential applications in organic synthesis and as a biologically active molecule. Its IUPAC name is confirmed as **ethyl 2-ethyl-3-oxohexanoate**. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological relevance, and experimental considerations.

Chemical and Physical Properties

While extensive experimental data for **ethyl 2-ethyl-3-oxohexanoate** is not readily available, computed properties and data for analogous compounds provide valuable insights.

Table 1: Physicochemical Properties of **Ethyl 2-ethyl-3-oxohexanoate** and a Related Compound.

Property	Ethyl 2-ethyl-3-oxohexanoate (Computed)	Ethyl 3-oxohexanoate (Experimental)
Molecular Formula	C₁₀H₁₈O₃ [1]	C₈H₁₄O₃ [2]
Molecular Weight	186.25 g/mol [1]	158.19 g/mol [2]
CAS Number	53318-28-2[1]	3249-68-1[2]
Boiling Point	Not available	104 °C @ 22 mmHg[2][3]
Density	Not available	0.974-0.980 g/mL @ 25 °C[3]
Refractive Index	Not available	1.417-1.427 @ 20 °C[3]

| LogP (o/w) | 2.1[1] | 1.386 (estimated)[3] |

Table 2: Spectroscopic Data for the Related Compound Ethyl 3-oxohexanoate.

Spectroscopy	Data
¹ H NMR	Spectra available, showing characteristic peaks for the ethyl ester and the hexanoyl chain.[2][4]
¹³ C NMR	Spectra available.[2][5]
IR Spectroscopy	The presence of two carbonyl peaks around 1710 cm ⁻¹ (ketone) and 1745 cm ⁻¹ (ester) is characteristic.[6]

| Mass Spectrometry | Electron ionization mass spectra are available, showing fragmentation patterns typical for this class of compounds.[7] |

Synthesis of Ethyl 2-ethyl-3-oxohexanoate

The primary synthetic route to **ethyl 2-ethyl-3-oxohexanoate** is through a Claisen condensation reaction, followed by an alkylation step.

Experimental Protocol: Synthesis via Claisen Condensation and Alkylation

This protocol is a proposed method based on standard procedures for Claisen condensations and subsequent alkylations of β -keto esters.

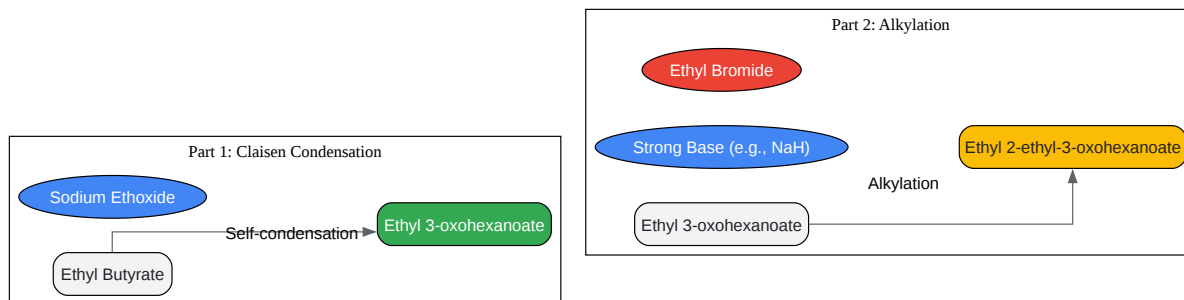
Part 1: Claisen Condensation of Ethyl Butyrate to form Ethyl 3-oxohexanoate

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Base Preparation:** Sodium ethoxide is used as the base. It can be prepared in situ by reacting sodium metal with absolute ethanol or by using commercially available sodium ethoxide.
- **Reaction:** Ethyl butyrate (2 equivalents) is slowly added to a solution of sodium ethoxide (1 equivalent) in a suitable solvent like dry ethanol or toluene. The reaction mixture is heated to reflux.
- **Work-up:** After the reaction is complete (monitored by TLC), the mixture is cooled, and the excess base is neutralized with a dilute acid. The product is then extracted with an organic solvent, washed, dried, and purified by distillation.

Part 2: Alkylation of Ethyl 3-oxohexanoate

- **Enolate Formation:** In a similar reaction setup under an inert atmosphere, ethyl 3-oxohexanoate (1 equivalent) is dissolved in a dry, aprotic solvent (e.g., THF or DMF). A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is added to form the enolate.
- **Alkylation:** Ethyl bromide or ethyl iodide (1.1 equivalents) is added dropwise to the enolate solution. The reaction is typically stirred at room temperature until completion.
- **Work-up and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under

reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.



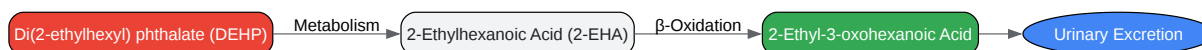
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Synthesis of **Ethyl 2-ethyl-3-oxohexanoate**.

Biological Relevance and Potential Applications

Metabolic Significance

The carboxylic acid analog, 2-ethyl-3-oxohexanoic acid, has been identified as a major urinary metabolite of 2-ethylhexanoic acid (2-EHA) in humans.[8][9] 2-EHA is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a common plasticizer. The metabolic pathway involves the β -oxidation of 2-EHA.[8][9] The detection and quantification of 2-ethyl-3-oxohexanoic acid in urine can serve as a biomarker for exposure to certain phthalates.



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Metabolic pathway leading to 2-ethyl-3-oxohexanoic acid.

Potential in Drug Development

β -Keto esters are a class of compounds with recognized therapeutic potential. Recent research has highlighted their activity as inhibitors of bacterial quorum sensing.[10][11][12] Quorum sensing is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors. By disrupting these communication pathways, quorum sensing inhibitors can act as anti-virulence agents, which may help to mitigate the threat of antibiotic resistance.[10][11] While **ethyl 2-ethyl-3-oxohexanoate** has not been specifically tested, its structural similarity to other β -keto esters that have demonstrated quorum sensing inhibition suggests it could be a candidate for further investigation in this area.[10][11][12]

Conclusion

Ethyl 2-ethyl-3-oxohexanoate is a molecule with relevance in both synthetic organic chemistry and potentially in the fields of toxicology and drug discovery. Its synthesis via Claisen condensation and subsequent alkylation is a feasible route for obtaining this compound for further study. The connection of its corresponding carboxylic acid to phthalate metabolism underscores its importance as a biomarker. Furthermore, the emerging role of β -keto esters as quorum sensing inhibitors opens up exciting possibilities for the development of novel antibacterial therapies. Further research is warranted to fully elucidate the experimental properties and biological activities of **ethyl 2-ethyl-3-oxohexanoate**.

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